1-(2-Methoxythiazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-methoxy-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)5-3-10-6(7-5)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDDPRVNTJWCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxythiazole
Methoxylation at position 2 is achieved via nucleophilic substitution. For example, treating 2-chlorothiazole with sodium methoxide in methanol (60°C, 6 h) provides 2-methoxythiazole.
Acetylation at Position 4
Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (0–5°C, 2 h) introduces the ethanone moiety. The reaction mechanism proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the methoxy group’s electron-donating effects.
Yield Comparison :
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | 80 | Piperidine | 78 |
| Friedel-Crafts Acylation | 0–5 | AlCl₃ | 65 |
One-Pot Tandem Reactions
Recent advancements emphasize tandem reactions to streamline synthesis. A notable example involves:
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Simultaneous Cyclization and Acetylation : Reacting methyl isothiocyanate with ethyl acetoacetate in the presence of ammonium acetate (120°C, 8 h) directly yields this compound. This method avoids isolating intermediates, reducing purification steps.
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Microwave-Assisted Synthesis : Irradiating the reaction mixture at 150 W for 20 minutes accelerates the process, achieving 85% yield with reduced solvent volume.
Advantages :
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Eliminates hazardous halogenated intermediates.
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Scalable for industrial production using continuous flow reactors.
Post-Synthetic Modifications
Oxidation of Thiazoline Precursors
Hydrogen peroxide-mediated oxidation of 2-methoxy-4-(1-hydroxyethyl)thiazoline (30% H₂O₂, acetic acid, 50°C, 4 h) provides the ethanone derivative. However, this method risks overoxidation to carboxylic acids.
Enzymatic Acetylation
Lipase-catalyzed acetylation using vinyl acetate as an acyl donor (pH 7.0, 37°C, 24 h) offers an eco-friendly alternative, though yields remain moderate (60–70%).
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent Recovery Systems : Toluene and DMF are recycled via distillation, reducing waste.
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Catalyst Recycling : Palladium catalysts are recovered using dicalite filtration, lowering production costs.
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Crystallization Protocols : Recrystallization from acetone/water mixtures (10:1 v/v) achieves >99% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
1-(2-Methoxythiazol-4-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-Methoxythiazol-4-yl)ethanone is primarily attributed to its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
1-(2-Chloro-4-methylthiazol-5-yl)ethanone
- Structure : Chlorine (Cl) at the 2-position and methyl (-CH₃) at the 4-position.
- Molecular Weight : 192.67 g/mol.
- Key Differences : The chloro group is electron-withdrawing, making the thiazole ring less nucleophilic compared to the methoxy derivative. This compound is often used as a precursor in Suzuki couplings and other cross-coupling reactions .
1-(2-Amino-4-methylthiazol-5-yl)ethanone
- Structure: Amino (-NH₂) at the 2-position and methyl at the 4-position.
- Molecular Weight : 156.21 g/mol.
- Key Differences: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making this compound suitable for pharmaceutical applications (e.g., carbonic anhydrase inhibitors) .
1-(4-Methyloxazol-2-yl)ethanone
- Structure : Oxazole ring (oxygen instead of sulfur) with methyl at the 4-position.
- Molecular Weight : 125.13 g/mol.
- Key Differences : The oxazole ring has lower electron density due to oxygen’s electronegativity, reducing aromatic stability compared to thiazole. This affects reactivity in electrophilic substitutions .
Functional Group Modifications
1-(2-Hydroxy-4-methoxyphenyl)ethanone
- Structure : Hydroxy (-OH) and methoxy groups on a phenyl ring instead of thiazole.
- Molecular Weight : 166.17 g/mol.
- Key Differences: The phenolic hydroxy group increases acidity (pKa ~10) and solubility in polar solvents. This compound is used in UV-absorbing materials and cosmetics .
1-(2-(Furan-2-yl)-1-hydroxyimidazol-5-yl)ethanone
Complex Thiazole Derivatives
1-(2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methylthiazol-5-yl)ethanone
- Structure : Dual thiazole rings with hydroxymethyl and methyl substituents.
- Molecular Weight : 254.33 g/mol.
- This compound is explored in antimicrobial agents .
Comparative Analysis Table
Biological Activity
Overview
1-(2-Methoxythiazol-4-yl)ethanone is a thiazole derivative with the molecular formula C6H7NO2S. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic interventions.
- IUPAC Name: 1-(2-methoxy-1,3-thiazol-4-yl)ethanone
- Molecular Formula: C6H7NO2S
- Molecular Weight: 155.19 g/mol
- InChI Key: VQDDPRVNTJWCJS-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The thiazole ring structure allows for significant interactions that can modulate biological responses, leading to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting a potential role in treating infectious diseases.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Antifungal Properties
The compound has shown promising antifungal activity, particularly against pathogenic fungi such as Candida species. Its mechanism may involve disrupting fungal cell wall synthesis or function.
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
| Cancer Cell Line | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa (Cervical) | Cytotoxic | 10.5 | |
| MCF-7 (Breast) | Inhibitory | 8.3 |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study evaluated the compound's effect on bacterial strains isolated from clinical infections, demonstrating significant inhibition of growth compared to standard antibiotics.
- Anticancer Research : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis and decreased proliferation rates, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Methoxythiazol-4-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or alkylation of a thiazole precursor. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, using catalysts like NEt₃ or transition metals . Optimization includes temperature control (e.g., reflux in acetonitrile) and stoichiometric adjustments of acylating agents. Purification via column chromatography with silica gel is standard.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and thiazole ring protons (e.g., δ ~2.5 ppm for acetyl groups, δ ~3.8 ppm for methoxy) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and confirms molecular geometry. SHELX programs are widely used for refinement, leveraging high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) .
- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 198.19 for C₇H₉NO₂S) and fragmentation patterns .
Q. What safety precautions are required when handling this compound?
- Methodology :
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical advice .
- Store in airtight containers at 2–8°C to prevent degradation. Avoid inhalation by working in fume hoods.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in NMR assignments for this compound derivatives?
- Methodology : X-ray structures provide definitive bond angles and torsional parameters. For instance, monoclinic crystal systems (space group C2/c) with Z=8 and β angles ~116° help validate NMR-derived conformers. SHELXL refinement (R-factor <0.05) ensures accuracy . If NMR signals conflict (e.g., overlapping methoxy/thiazole peaks), synchrotron data or variable-temperature NMR can clarify dynamic effects .
Q. What strategies improve synthetic yields of this compound in multi-step reactions?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ or -OH) using Boc or acetyl groups to prevent side reactions .
- Catalyst Screening : Palladacycles (e.g., cyclometalated Pd complexes) enhance coupling efficiency in thiazole functionalization .
- Solvent Optimization : Polar aprotic solvents (DMF, MeCN) improve solubility, while toluene minimizes byproducts in Friedel-Crafts reactions .
Q. How can computational modeling predict the reactivity of this compound in heterocyclic transformations?
- Methodology :
- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., acetyl group’s carbonyl carbon).
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using crystallographic coordinates .
- MD Simulations : Analyze solvent effects on reaction pathways (e.g., solvation shells in MeCN vs. THF) .
Data Contradiction Analysis
Q. How should researchers address conflicting LogP values reported for this compound analogs?
- Methodology :
- Experimental Validation : Use reverse-phase HPLC to measure retention times and calculate LogP empirically .
- QSAR Models : Compare predicted vs. observed values using software like MarvinSuite, adjusting for substituent effects (e.g., methoxy vs. hydroxy groups) .
Q. Why do X-ray structures of similar ethanones show variations in unit cell parameters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
